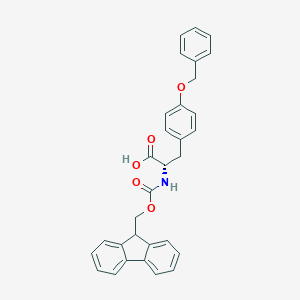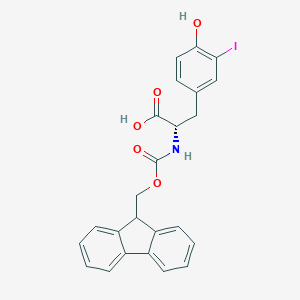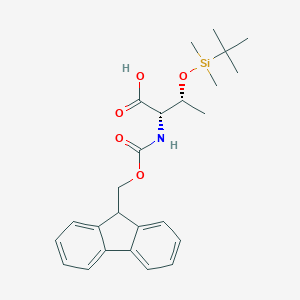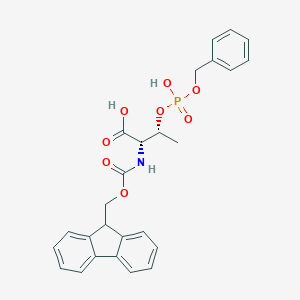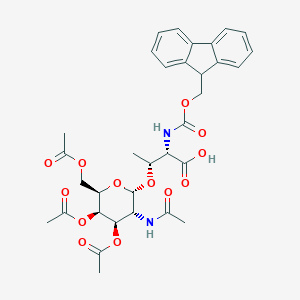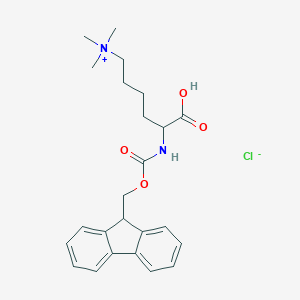
Fmoc-Lys(Me)3-OH chloride
概要
説明
Fmoc-Lys(Me)3-OH chloride is a chemical compound with the molecular formula C24H31ClN2O4 . It is one of the common N-terminal protected reagents used in peptide synthesis . The Fmoc group is used to protect the amino group of lysine, allowing for selective deprotection and subsequent chemical reactions during peptide assembly .
Synthesis Analysis
This compound is commonly used in the synthesis of peptides . Some reported examples include the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C24H31ClN2O4 . Its average mass is 446.967 Da and its monoisotopic mass is 446.197235 Da .
Chemical Reactions Analysis
This compound is a key reagent in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . It is also used in the preparation of multifunctional reagents with enhanced ionization properties for the analysis of protein modification in human cells and dynamic profiling of protein lipidation .
科学的研究の応用
Supramolecular Gels : Fmoc-Lys(Fmoc)-OH is used in the creation of supramolecular hydrogels, which have applications in the biomedical field due to their biocompatible and biodegradable properties. These gels show antimicrobial activity, and their effectiveness can be enhanced with silver mixtures (Croitoriu et al., 2021).
Polypeptide Synthesis : Fmoc-Lys(Boc)-OH is used for synthesizing polypeptides, which could provide new methods for disease prevention and treatment. The synthesis process aims to improve efficiency and yield (Zhao Yi-nan & Melanie Key, 2013).
Organogelators : Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s serve as organogelators, forming stable thermo-reversible organogels in various solvents. These materials self-assemble into nanofiber, nanoribbon, or nanotube network structures, which have potential applications in nanotechnology (Zong et al., 2016).
Peptide Ligation : Azido-protected Fmoc–Lys–OH is synthesized and used in peptide ligation, a process important in the synthesis of various biomolecules (Katayama et al., 2008).
Ultrasound-induced Gelation : Fmoc-Lys(Fmoc)-OH and its derivatives can gelate various alcohols and aromatic solvents under sonication, displaying low minimum gelation concentrations. This property is significant for the development of novel materials and drug delivery systems (Geng et al., 2017).
Lipidomics : Fmoc chloride is used in the analysis of ethanolamine glycerophospholipid (PE) and lysoPE molecular species, enhancing the sensitivity and identification in mass spectrometry, which is crucial for understanding complex lipidomes (Han et al., 2005).
Antimicrobial Peptides : Fmoc groups are used in the synthesis of antimicrobial peptides, which have potential applications in treating infections (Liakopoulou-Kyriakides et al., 1997).
Insulin Analogs Synthesis : Fmoc-Lys(Pac)-OH is utilized in the preparation of novel semisynthetic insulin analogs, an important advancement in diabetes treatment (Žáková et al., 2007).
作用機序
Target of Action
Fmoc-Lys(Me)3-OH Chloride is a derivative of the amino acid lysine . The primary target of this compound is the amine group of lysine residues in peptide and protein synthesis . The Fmoc group is used to protect the amine group of lysine, allowing for selective deprotection and subsequent chemical reactions during peptide assembly .
Biochemical Pathways
This compound is primarily involved in the synthesis of peptides and proteins . It is used as a building block in the formation of peptide linkers for monoclonal antibody-auristatin F conjugates . The compound plays a crucial role in the synthesis of arrays of histone-related peptides containing methylated arginine and lysine residues .
Result of Action
The primary result of the action of this compound is the synthesis of peptides and proteins with specific properties . For example, it has been used in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . These conjugates have been used in the development of antibody-drug conjugates (ADCs), a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs for the treatment of cancer .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored at temperatures between +2°C to +8°C . The reaction suitability of the compound is associated with Fmoc solid-phase peptide synthesis . The specific conditions of the peptide synthesis process, such as the pH, temperature, and solvent used, can significantly impact the compound’s action, efficacy, and stability .
Safety and Hazards
When handling Fmoc-Lys(Me)3-OH chloride, it is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn. Dry clean up procedures should be used to avoid generating dust .
将来の方向性
Fmoc-Lys(Me)3-OH chloride, as a common N-terminal protected reagent used in peptide synthesis, has potential for further applications in the synthesis of various peptides and proteins . Its use in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates suggests potential applications in the development of new therapeutic agents .
生化学分析
Biochemical Properties
Fmoc-Lys(Me)3-OH chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role in peptide synthesis. It may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
特性
IUPAC Name |
[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H/t22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJRNPVABVHOAJ-FTBISJDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201004-29-7 | |
| Record name | 1-Pentanaminium, 5-carboxy-5-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-N,N,N-trimethyl-, chloride (1:1), (5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201004-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




